1,5-Diisopropyl-2,4-dinitrobenzene

Descripción general

Descripción

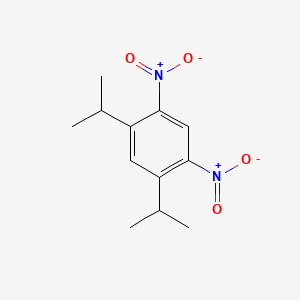

1,5-Diisopropyl-2,4-dinitrobenzene is an organic compound with the molecular formula C12H16N2O4. It is a derivative of dinitrobenzene, characterized by the presence of two isopropyl groups and two nitro groups attached to a benzene ring. This compound is typically a yellow solid that is soluble in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Diisopropyl-2,4-dinitrobenzene can be synthesized through a nitration reaction of 1,5-diisopropylbenzeneThe reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired dinitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

1,5-Diisopropyl-2,4-dinitrobenzene undergoes several types of chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reaction typically requires a polar aprotic solvent and elevated temperatures.

Major Products Formed

Nucleophilic Aromatic Substitution: The major products are substituted benzene derivatives where the nitro groups are replaced by nucleophiles.

Reduction: The major products are 1,5-diisopropyl-2,4-diaminobenzene and other partially reduced intermediates.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,5-Diisopropyl-2,4-dinitrobenzene has the molecular formula C12H16N2O4 and features two nitro groups at the 2 and 4 positions on the benzene ring, along with isopropyl groups at the 1 and 5 positions. The compound's structure contributes to its unique reactivity and functional properties.

Herbicidal Applications

This compound has been identified as an effective herbicide, particularly against crabgrass. Its specificity for noxious grasses while exhibiting minimal effects on broadleaf plants makes it a valuable tool in agricultural management.

Case Study: Herbicidal Efficacy

A study conducted by Ramey et al. demonstrated that at a concentration of 0.5 mg per pot, this compound achieved complete control of crabgrass without affecting crops like cotton and soybean. The results highlighted its potential for selective weed control:

| Concentration (mg/pot) | Crabgrass Control | Effect on Crops |

|---|---|---|

| 0.5 | Complete | None |

| 10 | Germination Prevented | None |

Chemical Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the production of various organic compounds, including dyes and pharmaceuticals.

Synthesis Pathways

The reactivity of this compound allows for several synthetic pathways:

- Substitution Reactions : The nitro groups can be reduced to amino groups through nucleophilic substitution.

- Formation of Dyes : It can be employed in synthesizing azo dyes due to its ability to form stable diazonium salts.

Biological Research Applications

In biological research, this compound is utilized as a probe in enzyme studies and protein-ligand interaction assays. Its ability to interact with biological molecules makes it a valuable tool in biochemical investigations.

Example: Enzyme Mechanism Studies

Research has shown that this compound can be used to study enzyme mechanisms by acting as an irreversible inhibitor for specific enzymes. This application aids in understanding enzyme kinetics and the role of active site residues.

Summary of Applications

The following table summarizes the primary applications of this compound:

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Herbicides | Control of crabgrass | High efficacy at low concentrations |

| Chemical Synthesis | Intermediate for dyes and pharmaceuticals | Versatile reactivity for various transformations |

| Biological Research | Enzyme studies | Useful as a probe for studying enzyme mechanisms |

Mecanismo De Acción

The mechanism of action of 1,5-Diisopropyl-2,4-dinitrobenzene involves its interaction with nucleophiles and reducing agents. The nitro groups on the benzene ring are electron-withdrawing, making the compound highly reactive towards nucleophiles. In nucleophilic aromatic substitution reactions, the nitro groups facilitate the formation of a Meisenheimer complex, which then undergoes elimination to yield the substituted product . In reduction reactions, the nitro groups are sequentially reduced to amino groups through intermediate stages involving nitroso and hydroxylamine derivatives .

Comparación Con Compuestos Similares

1,5-Diisopropyl-2,4-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:

1,3-Dinitrobenzene: Lacks the isopropyl groups, making it less sterically hindered and more reactive towards nucleophiles.

1,4-Diisopropyl-2,6-dinitrobenzene: Similar in structure but with different positions of the nitro groups, leading to different reactivity and properties.

2,4-Dinitrotoluene: Contains a methyl group instead of isopropyl groups, affecting its solubility and reactivity.

This compound is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its chemical reactivity and physical properties.

Actividad Biológica

1,5-Diisopropyl-2,4-dinitrobenzene (DIPDN) is a compound of interest in the field of medicinal chemistry and toxicology due to its unique structural properties and biological activities. This article explores the biological activity of DIPDN, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

DIPDN is characterized by its dinitrobenzene core with two isopropyl groups at the 1 and 5 positions. The synthesis of DIPDN typically involves the nitration of diisopropylbenzene, followed by careful purification processes to isolate the desired product.

Mechanisms of Biological Activity

DIPDN exhibits several biological activities that are primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been identified:

- Nitric Oxide Release : Similar to other dinitro compounds, DIPDN can release nitric oxide (NO) under certain conditions. NO is known for its role in various physiological processes, including vasodilation and immune response modulation .

- Cytotoxic Effects : Studies have shown that compounds with dinitrophenyl groups can exhibit cytotoxic effects against cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and induction of apoptosis in targeted cells .

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of dinitro compounds similar to DIPDN. For instance, a study demonstrated that derivatives releasing high levels of NO showed potent anti-proliferative activity against leukemia cells. The IC50 values were notably low for compounds that released over 70% NO upon activation by glutathione, suggesting a strong correlation between NO release and cytotoxicity .

| Compound | % NO Released | IC50 (µM) |

|---|---|---|

| PABA/NO | >70 | <10 |

| Analog 1 | 65 | 15 |

| Analog 2 | 50 | 25 |

This table illustrates the relationship between nitric oxide release and anti-cancer efficacy among various compounds structurally related to DIPDN.

Toxicological Studies

Toxicological evaluations have also been conducted to assess the immunotoxicity and endocrine-disrupting effects of DIPDN. In animal models, exposure to dinitro compounds has been linked to alterations in immune function and thyroid hormone levels . These findings underscore the importance of assessing both therapeutic potential and safety profiles when considering dinitro compounds for clinical applications.

Propiedades

IUPAC Name |

1,5-dinitro-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRVNCAMWDHLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507392 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77256-78-1 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.